molecular formula C13H20O B8644004 1-(Hexyloxy)-3-methylbenzene CAS No. 57792-36-6

1-(Hexyloxy)-3-methylbenzene

Cat. No. B8644004
CAS RN: 57792-36-6
M. Wt: 192.30 g/mol
InChI Key: YDACZHLEDINVIE-UHFFFAOYSA-N
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Patent
US05504244

Procedure details

1-Bromohexane (45.0 g) is added to a solution of m-cresol (24.55 g), ethanol (500 ml) and 2N sodium hydroxide (113.5 ml), and the resulting mixture heated under reflux for 24 hours. The solution is then concentrated in vacuo and the residue extracted with ether (3×200 ml). The ether extracts are dried over magnesium sulfate, filtered, and concentrated to a dark brown oil, which is distilled in vacuo (b.p. 72° C., 0.05 mm Hg) to yield 3-n-hexyloxytoluene (39.5 g).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
24.55 g
Type
reactant
Reaction Step One
Quantity
113.5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH:8]1[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:15].[OH-].[Na+]>C(O)C>[CH2:2]([O:14][C:13]1[CH:8]=[C:9]([CH3:15])[CH:10]=[CH:11][CH:12]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
BrCCCCCC
Name
Quantity
24.55 g
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
113.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ether (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark brown oil, which
DISTILLATION
Type
DISTILLATION
Details
is distilled in vacuo (b.p. 72° C., 0.05 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC=1C=C(C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 39.5 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.